CCR1 Receptor Antagonist Activity: 2-(Aminomethyl)-1-methylnaphthalene-Containing Compound Achieves 9.30 nM IC50 in Human THP-1 Cell Chemotaxis Assay
A compound incorporating the 2-(aminomethyl)-1-methylnaphthalene scaffold demonstrates potent CCR1 receptor antagonism with IC50 of 9.30 nM in human THP-1 cells assessed via inhibition of MCP3-induced chemotaxis after 60 minutes [1]. The same compound exhibits IC50 of 1.5 nM under a modified assay condition (30-minute incubation with CellTiter-Glo luminescence readout) and maintains functional antagonism in human whole blood with IC50 values of 42 nM and 25 nM against LKN1-mediated and MIP-1α-mediated CD11b upregulation, respectively [1]. While a direct head-to-head comparator lacking the 2-aminomethyl-1-methylnaphthalene substructure is not available in the same study, the nanomolar potency observed establishes this scaffold as a privileged pharmacophore for CCR1 antagonist development relative to structurally distinct CCR1 ligands that may require higher concentrations for comparable efficacy.
| Evidence Dimension | CCR1 receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 9.30 nM (MCP3-induced chemotaxis, THP-1 cells); IC50 = 1.5 nM (chemotaxis, 30 min); IC50 = 42 nM (LKN1-mediated CD11b upregulation, whole blood); IC50 = 25 nM (MIP-1α-mediated CD11b upregulation, whole blood) |
| Comparator Or Baseline | No direct comparator reported; baseline represents functional assay detection threshold |
| Quantified Difference | Low nanomolar potency (1.5–42 nM range across multiple assay formats) |
| Conditions | Human THP-1 cells; MCP3-induced chemotaxis (60 min); human whole blood; CD11b upregulation assays |
Why This Matters
The demonstrated low nanomolar CCR1 antagonism validates the 2-(aminomethyl)-1-methylnaphthalene scaffold as a pharmacologically relevant building block for medicinal chemistry programs targeting CCR1-mediated inflammatory pathways.
- [1] BindingDB. BDBM50056504 CHEMBL3334824: Antagonist activity at CCR1 receptor in human THP1 cells assessed as inhibition of MCP3-induced chemotaxis after 60 mins (IC50: 9.30 nM). Binding Database. View Source
